molecular formula C11H14N2O B117592 1-(2-Ethoxyethyl)benzimidazole CAS No. 143656-17-1

1-(2-Ethoxyethyl)benzimidazole

Cat. No.: B117592
CAS No.: 143656-17-1
M. Wt: 190.24 g/mol
InChI Key: JBJUUEWWQLMAJH-UHFFFAOYSA-N
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Description

The 1-(2-Ethoxyethyl)benzimidazole scaffold is a compound of significant interest in medicinal chemistry and pharmacology research. Scientific literature indicates that structurally related benzimidazole derivatives demonstrate potent and selective antagonism of histamine H1 receptors . One such compound, a closely related benzimidazole derivative, was found to be 15 times more potent than chlorpheniramine and 100 times more potent than terfenadine in an in vivo guinea pig model, effectively reducing histamine-induced increases in total pulmonary impedance . This suggests potential research applications for this class of compounds in studying allergic responses and airway physiology. Beyond its relevance to histamine receptor studies, the benzimidazole pharmacophore is a privileged structure in drug discovery due to its resemblance to naturally occurring purine nucleotides, allowing it to interact with various biopolymers . Benzimidazole derivatives are extensively investigated for a wide spectrum of biological activities, and their core structure is found in molecules that act as topoisomerase inhibitors, kinase inhibitors, and epigenetic modulators in oncology research . This makes this compound a valuable intermediate or precursor for synthesizing novel chemical entities aimed at exploring diverse biological pathways and developing targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143656-17-1

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2-ethoxyethyl)benzimidazole

InChI

InChI=1S/C11H14N2O/c1-2-14-8-7-13-9-12-10-5-3-4-6-11(10)13/h3-6,9H,2,7-8H2,1H3

InChI Key

JBJUUEWWQLMAJH-UHFFFAOYSA-N

SMILES

CCOCCN1C=NC2=CC=CC=C21

Canonical SMILES

CCOCCN1C=NC2=CC=CC=C21

Synonyms

1H-Benzimidazole,1-(2-ethoxyethyl)-(9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the N1-Alkylation of the Benzimidazole (B57391) Core

The introduction of the 2-ethoxyethyl group at the N1 position of the benzimidazole ring is a critical step in the synthesis of the target compound. This is typically accomplished through nucleophilic substitution reactions, where the benzimidazole nitrogen acts as a nucleophile attacking an electrophilic 2-ethoxyethyl source.

Direct Alkylation Approaches

Direct alkylation of the unsubstituted benzimidazole core represents a straightforward approach to introduce the 2-ethoxyethyl moiety. This method involves the deprotonation of the benzimidazole N-H group by a suitable base to form a benzimidazolide (B1237168) anion, which then undergoes nucleophilic attack on an alkylating agent such as 2-ethoxyethyl halide or tosylate.

A common procedure utilizes sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF). The NaH facilitates the deprotonation of the benzimidazole, followed by the addition of 2-ethoxyethyl tosylate to yield 1-(2-ethoxyethyl)benzimidazole. Another established method employs 2-ethoxyethyl bromide as the alkylating agent in dimethylformamide (DMF).

Table 1: Examples of Direct Alkylation Approaches

Benzimidazole Precursor Alkylating Agent Base Solvent Temperature (°C) Yield (%)
Benzimidazole 2-Ethoxyethyl tosylate NaH THF Not specified Not specified

N-Alkylation of Pre-functionalized Benzimidazole Scaffolds

In many synthetic routes, the benzimidazole core is first functionalized at the C2 position before the N1-alkylation step. This strategy is particularly relevant in the synthesis of pharmaceutical intermediates. For instance, the N-alkylation of 2-(piperidin-4-yl)-1H-benzo[d]imidazole is a key step in the synthesis of certain antihistaminic compounds.

In a typical procedure, the pre-functionalized benzimidazole is treated with 2-ethoxyethyl bromide in a polar aprotic solvent like DMF at an elevated temperature. The reaction proceeds to afford the desired N1-alkylated product, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, with isolated yields reported in the range of 72–78%.

Table 2: N-Alkylation of a Pre-functionalized Benzimidazole Scaffold

Benzimidazole Scaffold Alkylating Agent Solvent Temperature (°C) Yield (%)

Influence of Reaction Conditions: Solvent and Base Effects on Alkylation Efficiency

The choice of solvent and base significantly impacts the efficiency and regioselectivity of the N-alkylation of benzimidazoles. Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly employed as they effectively solvate the benzimidazolide anion and the cation of the base, thereby enhancing the nucleophilicity of the benzimidazole nitrogen.

The selection of the base is crucial for the initial deprotonation of the benzimidazole N-H. Strong bases like sodium hydride (NaH) are effective in generating the benzimidazolide anion, leading to a rapid reaction. Weaker bases, such as potassium carbonate (K2CO3), are also utilized, often requiring higher temperatures to achieve comparable reaction rates. The combination of a strong base and a polar aprotic solvent generally leads to higher alkylation efficiency. However, the reaction conditions must be carefully controlled to minimize side reactions.

Advanced Synthesis Optimization and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally benign methods for the synthesis of benzimidazole derivatives. These include the use of catalytic systems and strategies to control regioselectivity and enhance yields.

Catalytic Systems in Benzimidazole Synthesis (e.g., Nano-SiO₂, Palladium-catalyzed steps)

Catalytic systems play a vital role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of benzimidazole synthesis, various catalysts have been explored.

Nano-SiO₂: Nano-silica (Nano-SiO₂) has emerged as a highly efficient and reusable heterogeneous catalyst for the synthesis of the benzimidazole core. It facilitates the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids, which are precursors to the benzimidazole scaffold. The high surface area and Lewis acidic sites of nano-SiO₂ contribute to its catalytic activity, leading to high yields of the benzimidazole product in shorter reaction times under greener reaction conditions. While primarily used for the formation of the benzimidazole ring, its application in the subsequent N-alkylation step is an area of ongoing research.

Palladium-catalyzed steps: Palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. In the synthesis of N-substituted benzimidazoles, palladium-catalyzed reactions can be employed to introduce substituents at the nitrogen atom. For instance, palladium-catalyzed coupling of a benzimidazole with an appropriate 2-ethoxyethyl-containing partner could provide an alternative route to the target molecule. Furthermore, palladium catalysts, such as those employing ligands like CyJohnPhos with Pd₂(dba)₃, are utilized to optimize the introduction of substituents at other positions of the benzimidazole ring, for example, in the synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole.

Regioselectivity Control and Yield Enhancement Strategies

A key challenge in the N-alkylation of unsymmetrically substituted benzimidazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N3 position. The electronic and steric properties of the substituents on the benzimidazole ring, as well as the reaction conditions, influence the N1/N3 ratio.

To achieve high regioselectivity for the desired N1-isomer, several strategies can be employed. The choice of base and solvent can influence the position of alkylation. For instance, in related heterocyclic systems like indazoles, the combination of sodium hydride in THF has been shown to favor N1-alkylation. beilstein-journals.org Careful optimization of these parameters is crucial for maximizing the yield of this compound.

Yield enhancement can also be achieved through the use of microwave irradiation, which can significantly reduce reaction times and improve yields in the synthesis of benzimidazole derivatives. smolecule.com Additionally, the use of phase-transfer catalysts can facilitate the reaction between the benzimidazole and the alkylating agent, particularly when using inorganic bases in a biphasic system, leading to improved yields.

Preparation of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. Synthetic strategies typically focus on introducing substituents at the C2 position of the benzimidazole ring.

Synthesis of C2-Substituted Derivatives (e.g., piperidinyl, diazepanyl)

The introduction of cyclic amine moieties, such as piperidinyl groups, at the C2 position is a common strategy in the synthesis of pharmacologically active molecules. The synthesis of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, a key intermediate for antihistamines like Bilastine, can be achieved through several routes.

One primary method involves the initial construction of the 2-(piperidin-4-yl)-1H-benzimidazole scaffold, followed by N-alkylation. This can be accomplished by the condensation of o-phenylenediamine (B120857) with a piperidine-containing carboxylic acid derivative, a method based on the Phillips-Ladenburg reaction. smolecule.com Subsequently, the ethoxyethyl group is introduced onto the N1 position of the benzimidazole ring. This alkylation is typically performed by reacting the benzimidazole precursor with an ethoxyethylating agent, such as 2-ethoxyethyl tosylate or 2-ethoxyethyl bromide, in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This selective N-alkylation yields the final product.

An alternative approach involves first synthesizing 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole, which then undergoes a nucleophilic substitution reaction with a suitable piperidine (B6355638) derivative. prepchem.com The following table summarizes a common synthetic pathway.

Table 1: Synthesis of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole

Step Reactants Reagents & Conditions Product Yield
1 1-(piperidin-4-yl)-1H-benzo[d]imidazole 2-ethoxyethyl bromide, NaH, DMF, 60°C 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole 72-78%
2 1-(piperidin-4-yl)-1H-benzo[d]imidazole 2-ethoxyethyl tosylate, NaH, DMF, 60°C, 12h 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole Data not specified

While the synthesis of C2-diazepanyl derivatives is less commonly documented for the this compound core specifically, similar synthetic principles involving condensation and subsequent N-alkylation would apply.

Incorporation of Diverse Heterocyclic Moieties (e.g., thiazole (B1198619), pyrazole)

Expanding the chemical diversity of this compound involves coupling it with other heterocyclic systems. This is often achieved by preparing a reactive intermediate of the primary benzimidazole, which can then be linked to a second heterocycle.

General strategies for creating benzimidazole-thiazole hybrids, for example, often involve reacting a 2-acetylbenzimidazole (B97921) with thiourea (B124793) and iodine. researchgate.net For the 1-(2-ethoxyethyl) core, this would necessitate the initial synthesis of 1-(2-ethoxyethyl)-2-acetylbenzimidazole. Another approach involves the condensation of a thiazole derivative with o-phenylenediamine, followed by N-alkylation with an ethoxyethyl group. researchgate.net

Similarly, the synthesis of benzimidazole-pyrazole hybrids can be achieved through various routes. One common method involves the Claisen-Schmidt condensation of a 2-acetylbenzimidazole with an aldehyde to form a chalcone, which is then cyclized with hydrazine (B178648) to yield a pyrazole (B372694) ring attached at the C2 position. nih.gov Applying this to the target compound would require 1-(2-ethoxyethyl)-2-acetylbenzimidazole as a starting material. These multi-step syntheses allow for the creation of complex molecules with potentially enhanced biological activities. nih.gov

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound and its derivatives is governed by the electronic properties of the benzimidazole ring system and the nature of its substituents.

Aromatic Substitution Nucleophilic Aromatic (SNAr) Reactions of the Benzimidazole Moiety

The benzimidazole ring itself is generally electron-rich and not highly susceptible to nucleophilic aromatic substitution. However, the reactivity can be significantly altered by substituents. For instance, derivatized benzimidazoles can participate in SNAr reactions. A notable example is the reaction of the piperidine nitrogen in C2-substituted derivatives, which acts as a nucleophile. This allows for further functionalization, such as the reaction of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole with an activated aryl halide like 2-chloro-6-phenyl-4-(trifluoromethyl)pyridine. This reaction proceeds via an SNAr mechanism to link the benzimidazole-piperidine scaffold to a pyridine (B92270) ring.

Table 2: Example of SNAr Reaction

Reactant 1 Reactant 2 Reagents & Conditions Product Yield
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine NaHCO₃, DMF, 120–125°C, 18h, N₂ atmosphere Pyridine-linked derivative 62%

This pathway highlights the utility of the compound in synthesizing more complex molecules for pharmacological screening.

Salt Formation and its Impact on Research Applications

Like many nitrogen-containing heterocyclic compounds, this compound and its derivatives are basic and readily form salts with acids. The most common is the hydrochloride salt, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride. smolecule.com

The formation of a salt has a profound impact on the compound's physical properties, most notably its solubility. The free base is typically soluble in organic solvents, whereas the hydrochloride salt exhibits significantly enhanced solubility in aqueous solutions. smolecule.com This property is critical for research applications, particularly in pharmacology and medicinal chemistry, where aqueous solubility is often a prerequisite for in vitro and in vivo testing. The improved solubility facilitates formulation and biological evaluation. The salt is formed through a standard acid-base reaction where a proton from hydrochloric acid is accepted by one of the basic nitrogen atoms of the benzimidazole or the attached piperidine ring. smolecule.com

Intramolecular Cyclisation and Ring Expansion Reactions

Intramolecular cyclization reactions are a powerful tool for synthesizing fused heterocyclic systems. For N-substituted benzimidazoles, these reactions can lead to novel polycyclic structures. For instance, N-substituted N-(2-halophenyl)ureas can undergo copper-catalyzed intramolecular cyclization to form 1,3-dihydrobenzimidazol-2-ones. nih.gov Similarly, iodine-mediated intramolecular C-H amidation of imines derived from o-phenylenediamines is a known method for synthesizing N-substituted benzimidazoles. acs.org While these are general pathways for benzimidazole systems, specific examples detailing intramolecular cyclization originating from the 1-(2-ethoxyethyl) substituent itself are not extensively documented in the reviewed literature. The ethoxyethyl chain does not readily possess the functional groups typically required to act as an internal electrophile or nucleophile for cyclization under standard conditions.

Ring expansion reactions of benzimidazoles can occur under specific conditions, leading to larger heterocyclic systems like quinoxalinones. rsc.org One reported method involves the reaction of N-substituted benzimidazoles with hydrazonoyl halides to form an intermediate adduct, which then undergoes base-mediated ring expansion. rsc.org Another theoretical pathway involves the generation of aryl nitrene species from nitroarenes, which can lead to azepines through ring expansion, and subsequently, benzimidazoles via a ring contraction sequence. thieme-connect.com However, the application of these specific ring expansion methodologies directly to this compound has not been prominently reported.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of 1-(2-ethoxyethyl)benzimidazole and its derivatives.

NMR spectroscopy is a powerful tool for detailing the molecular structure. While comprehensive data for the free ligand is not extensively detailed in the primary literature, full characterization has been reported for its metal complexes. For instance, the 1H and 13C NMR data for the complex Dichlorobis[1-(2-ethoxyethyl)-1H-benzimidazole-κN3]nickel(II) in CDCl3 have been documented. asianpubs.org

In the ¹H NMR spectrum of the nickel(II) complex, the signals corresponding to the ethoxyethyl group and the benzimidazole (B57391) ring are clearly identifiable. asianpubs.org The ¹³C NMR spectrum provides complementary information, showing the carbon resonances for the entire molecular structure of the complex. asianpubs.org The paramagnetic nature of other metal complexes, such as those with cobalt(II), can lead to peak broadening in NMR spectra, making detailed assignments challenging. mdpi.com

Interactive Table 1: NMR Spectroscopic Data for Dichlorobis[1-(2-ethoxyethyl)-1H-benzimidazole-κN3]nickel(II) in CDCl3

Spectrum Chemical Shift (δ, ppm) Assignment Multiplicity/Coupling
¹H NMR1.3CH₃CH₂O-t
3.3CH₃CH₂O-q
3.6NCH₂CH₂O-t
3.8NCH₂CH₂O-t
7.5-8.1Ar-Hm
8.5NCHN (Imidazole H)s
¹³C NMR44.93--
58.64--
58.72--
68.42--
110.94--
119.13--
121.82--
122.46--
122.98--
133.2--
144.3--

Data sourced from a study on transition metal benzimidazole complexes. asianpubs.org

High-resolution mass spectrometry (HRMS) is a standard method for confirming the molecular formula of a compound. While specific HRMS reports for the parent compound this compound are not prevalent in the reviewed literature, the fragmentation pattern of this moiety has been analyzed in studies of more complex molecules. For example, in the characterization of the degradation products of Bilastine, a key fragment ion at m/z 343 corresponds to the loss of the 1-(2-ethoxyethyl)-1H-benzo[d]imidazole part of the molecule. evitachem.com This indicates a characteristic fragmentation pathway for this structural unit under mass spectrometric conditions.

Infrared (IR) spectroscopy provides valuable information about the functional groups and bonding within a molecule. In the context of this compound, IR studies have been particularly useful in characterizing its coordination complexes. asianpubs.org A key vibrational band is the C=N stretching frequency of the imidazole (B134444) ring. mdpi.com In the IR spectrum of Dichlorobis[1-(2-ethoxyethyl)-1H-benzimidazole-κN3]nickel(II), this band appears at 1546 cm⁻¹. asianpubs.org A noticeable shift in the C=N stretching frequency is typically observed upon complexation with a metal ion, indicating the coordination of the benzimidazole nitrogen to the metal center. mdpi.com

Conformational Landscape and Stereochemical Considerations

τ1 (C8-N1-C10-C11): Rotation around the N1-C10 bond, which governs the orientation of the ethoxyethyl group relative to the benzimidazole ring.

τ2 (N1-C10-C11-O12): Rotation around the C10-C11 bond.

τ3 (C10-C11-O12-C13): Rotation around the C11-O12 bond.

τ4 (C11-O12-C13-C14): Rotation around the O12-C13 bond.

The interplay of these rotations gives rise to a complex potential energy surface with several possible local minima, each corresponding to a stable conformer or rotamer. The relative energies of these conformers are influenced by a combination of steric hindrance, electrostatic interactions, and potential weak intramolecular interactions.

While a detailed computational study mapping the entire conformational landscape of this compound is not extensively documented in the public literature, valuable insights can be gleaned from crystallographic data of closely related structures. For instance, the solid-state conformation of this compound has been determined through its inclusion as a ligand in a cobalt(II) complex, specifically dichlorobis[1-(2-ethoxyethyl)-1H-benzimidazole-κN]cobalt(II). researchgate.net In this crystal structure, the ligand adopts a specific, presumably low-energy, conformation dictated by the crystal packing forces and coordination to the metal center. researchgate.net

Furthermore, analysis of more complex derivatives provides additional context. For example, in the crystal structure of a derivative featuring a piperazine (B1678402) ring at the 2-position, a torsion angle for C2-N1-C10-C11 was reported as -120.8(5)°. clockss.org This value suggests a staggered arrangement of the ethoxyethyl group relative to the benzimidazole ring, which is generally expected to be energetically favorable to minimize steric clashes.

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities of different conformers and the energy barriers that separate them. researchgate.netnih.gov Such studies on related benzimidazole derivatives have shown that multiple stable conformers can exist, with their relative populations depending on the solvent and temperature. beilstein-journals.orgresearchgate.net

The table below summarizes selected crystallographic data for a complex containing this compound, which provides experimental values for the bond and torsion angles of the molecule in a specific solid-state environment.

ParameterValueSource
Crystal System (of complex)Monoclinic researchgate.net
Space Group (of complex)P21/c researchgate.net
Torsion Angle C2-N1-C10-C11 (in a related derivative)-120.8(5)° clockss.org

Computational and Theoretical Investigations of 1 2 Ethoxyethyl Benzimidazole

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in virtual screening and for understanding the structural basis of a ligand's activity.

Docking studies performed on a wide range of benzimidazole (B57391) derivatives have elucidated their potential to interact with several key protein targets implicated in various diseases. These studies provide a framework for understanding how 1-(2-ethoxyethyl)benzimidazole might bind to these targets.

JAK1 (Janus Kinase 1): Benzimidazole derivatives have been investigated as selective JAK1 inhibitors. nih.gov Docking studies reveal that the benzimidazole scaffold can fit into the ATP-binding site of the kinase. nih.gov Substituents on the benzimidazole core function as probes that can differentiate the topology of the JAK1 binding site from other kinases like JAK2, which is crucial for achieving selectivity. nih.gov

β-tubulin: The benzimidazole scaffold is a well-known inhibitor of tubulin polymerization, with many derivatives binding to the colchicine (B1669291) site on β-tubulin. semanticscholar.orgnih.govmdpi.com This binding prevents the conformational changes necessary for microtubule assembly. mdpi.com Docking models for related compounds show the benzimidazole core occupying a key position within this pocket, stabilized by numerous interactions. semanticscholar.org

COX-2 (Cyclooxygenase-2): Numerous novel benzimidazole-based compounds have been designed and modeled as selective COX-2 inhibitors for anti-inflammatory applications. rsc.orgekb.egplantarchives.org These studies consistently show the benzimidazole nucleus fitting within the active site of the COX-2 enzyme, interacting with key residues that are critical for its catalytic activity. ekb.egplantarchives.org

Voltage-Gated Sodium Channel: The benzimidazole structure is a core component of compounds designed to act as anticonvulsants by inhibiting voltage-gated sodium channels. jpionline.org While related heterocyclic compounds like benzothiazoles are known blockers of these channels, nih.gov docking studies on benzimidazole derivatives suggest they can also bind within the channel's pore, potentially modulating its gating mechanism. jpionline.org

Molecular docking programs calculate a score that estimates the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger predicted binding. These scores are valuable for ranking potential inhibitors before synthesis and experimental testing. The molecular recognition is driven by a combination of shape complementarity and favorable intermolecular interactions between the ligand and the protein's active site. The ethoxyethyl group on this compound likely influences its lipophilicity and conformational flexibility, which can affect its fit and binding affinity within a target's binding pocket.

The table below presents a summary of representative binding affinities observed for various benzimidazole derivatives against the target proteins, illustrating the potential range for this class of compounds.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Benzimidazole-Thiazole DerivativeCOX-2-8.927 rsc.org
2-Phenyl-1H-1,3-benzimidazole Derivativeβ-tubulin-8.50 semanticscholar.orgnih.gov
Benzimidazole Derivative (BI5)COX-2-9.122 plantarchives.org
Benzimidazole Derivative (BI3)COX-1-9.572 plantarchives.org

The stability of a ligand-protein complex is determined by specific molecular interactions. For the benzimidazole scaffold, these interactions typically include:

Hydrogen Bonding: Hydrogen bonds are critical for molecular recognition and affinity. researchgate.netnih.gov The nitrogen atoms within the benzimidazole ring can act as hydrogen bond acceptors, while attached functional groups can be donors or acceptors, forming key interactions with amino acid residues in the active site. nih.gov

Hydrophobic and van der Waals Interactions: The fused benzene (B151609) ring of the benzimidazole core provides a surface for hydrophobic and π-stacking interactions with nonpolar and aromatic amino acid residues like phenylalanine, leucine, and valine. semanticscholar.org

Salt Bridges: While less common for a neutral scaffold, if the benzimidazole or its substituents become protonated, they can form strong electrostatic interactions known as salt bridges with negatively charged residues like aspartate or glutamate. cambridgemedchemconsulting.com

Specific interactions for benzimidazole derivatives have been identified in docking studies. For example, in the colchicine binding site of β-tubulin, derivatives form hydrophobic contacts with residues such as CYS241, LEU248, ALA250, and LEU252, and hydrogen bonds with residues like ASN249 and LYS352. semanticscholar.org Similar detailed interaction maps exist for targets like COX-2, where interactions with key residues are crucial for inhibitory activity. rsc.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the ligand-receptor complex and provide more accurate energy calculations.

MD simulations, often run for nanoseconds, are used to validate docking results. rsc.org The stability of the protein-ligand complex is commonly assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD value below 2-3 Å generally indicates that the ligand remains securely bound in its initial docked pose and that the complex is stable. Another metric, the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein and ligand are flexible or rigid. semanticscholar.org Studies on benzimidazole-target complexes have used simulations of up to 100 nanoseconds to confirm the stability of the predicted binding modes. semanticscholar.orgrsc.org

The table below summarizes key parameters from MD simulations of related benzimidazole derivatives, demonstrating the methods used to confirm complex stability.

Compound ClassTarget ProteinSimulation DurationKey Stability MetricFindingReference
Benzimidazole-Thiazole DerivativeCOX-2100 nsRMSD, RMSFComplex remained stable, supporting docking results. rsc.org
2-Phenyl-1H-1,3-benzimidazole Derivativeβ-tubulinNot SpecifiedRMSD, RMSF, Radius of GyrationLigand-protein complex showed better stability (average RMSD of 1.7 Å) compared to the unbound protein. semanticscholar.org

MD simulation trajectories can be post-processed to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this calculation. nih.govnih.govpeng-lab.org It calculates the free energy by combining molecular mechanics energy terms with continuum solvation models. nih.govidrblab.org

The total binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand. idrblab.org This value includes contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. frontiersin.org MM/GBSA calculations performed on benzimidazole derivatives have been used to refine docking predictions and provide quantitative estimates of binding affinity that better correlate with experimental results. rsc.org

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules, offering insights that complement experimental findings. For benzimidazole derivatives, these theoretical studies are crucial for understanding their electronic structure, stability, and reactivity, which are fundamental to their potential applications.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) has become a prominent method for studying the structural and electronic properties of benzimidazole derivatives. nih.govbiointerfaceresearch.com This quantum chemical approach is employed to determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule. nih.gov DFT calculations for similar 1,2-disubstituted benzimidazoles have shown that calculated bond lengths and angles are often slightly different than values derived from X-ray diffraction, which is expected when comparing a theoretical gas-phase structure to an experimental solid-state structure. nih.gov

Beyond geometric optimization, DFT is used to calculate a range of molecular properties. Analysis of the molecular electrostatic potential (MEP) energy surface helps in identifying regions within the molecule that are susceptible to non-covalent interactions. nih.gov Furthermore, charge distribution can be assessed through Natural Bond Orbital (NBO) analysis. nih.gov These computational investigations provide a detailed picture of the molecule's electronic characteristics, which are essential for predicting its behavior in chemical reactions and biological systems.

Table 1: Molecular Properties of Benzimidazole Derivatives Investigated via DFT

PropertyDescriptionRelevance
Optimized Geometry The lowest-energy three-dimensional arrangement of atoms, including bond lengths and angles.Provides the most stable structure of the molecule, which is the basis for calculating other properties.
Total Energy The total electronic energy of the molecule in its optimized state.Used to compare the relative stability of different isomers or conformations.
Dipole Moment A measure of the overall polarity of the molecule arising from its charge distribution.Influences solubility, intermolecular interactions, and how the molecule interacts with electric fields.
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface of the molecule.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity. nih.gov
Natural Bond Orbital (NBO) Charges A method for calculating the charge distribution among the atoms in a molecule.Helps in understanding the electronic nature of different parts of the molecule and intramolecular interactions. nih.gov

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. For benzimidazole derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis), with results often showing good agreement with experimental data. researchgate.net These calculations help assign electronic transitions, which are typically π → π* in nature for these aromatic systems. researchgate.net

DFT is also extensively used to calculate global reactivity descriptors, which quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net Other related parameters, such as chemical hardness, softness, and the electrophilicity index, provide further insights into the molecule's kinetic stability and reactive nature. biointerfaceresearch.comresearchgate.net

Table 2: Key Reactivity Descriptors Calculated for Benzimidazole Derivatives

DescriptorDefinitionSignificance in Predicting Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital.Indicates the tendency of a molecule to donate electrons; higher energy corresponds to a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Indicates the tendency of a molecule to accept electrons; lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO – EHOMO).A large energy gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.net
Chemical Hardness (η) A measure of resistance to change in electron distribution or charge transfer.Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons.Quantifies the ability of a species to act as an electrophile. biointerfaceresearch.comresearchgate.net
Electronegativity (χ) The power of an atom or molecule to attract electrons to itself.Provides insight into the overall electron-attracting nature of the molecule. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In the process of drug discovery and development, evaluating the pharmacokinetic profile of a potential drug candidate is essential. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties offer a rapid and cost-effective way to screen compounds in the early stages. semanticscholar.orgrsc.org For benzimidazole derivatives, these computational predictions are used to assess their potential bioavailability and "drug-likeness". semanticscholar.orgmdpi.com

Computational tools and web-based services, such as SwissADME, are utilized to perform these analyses. mdpi.com The predictions cover key pharmacokinetic parameters, including gastrointestinal absorption and the ability to cross the blood-brain barrier. mdpi.comnih.gov These simulations of the compound's biodistribution are a form of early-stage pharmacokinetic modeling. mdpi.com By identifying potential liabilities in the ADME profile of a molecule like this compound or its derivatives, researchers can prioritize compounds with more favorable properties for further development or identify structures that require modification. japtronline.com

Table 3: Common In Silico ADME Parameters for Pharmacokinetic Profiling

ParameterDescriptionImportance in Drug Development
Gastrointestinal (GI) Absorption Predicts the extent to which a compound is absorbed from the gut into the bloodstream after oral administration.High GI absorption is crucial for orally active drugs. mdpi.com
Blood-Brain Barrier (BBB) Permeation Predicts whether a compound can cross the protective barrier separating the circulating blood from the central nervous system.Essential for drugs targeting the brain, but undesirable for peripherally acting drugs to avoid central side effects. mdpi.com
CYP Inhibition Predicts if the compound inhibits key Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.Inhibition of CYP enzymes can lead to adverse drug-drug interactions.
Drug-Likeness Evaluates the compound's structure against established rules (e.g., Lipinski's Rule of Five) to assess if it possesses properties common to known drugs.Helps to filter out compounds with poor physicochemical properties that may lead to failure in later stages. semanticscholar.org
Bioavailability Score An overall score that combines several parameters to estimate the fraction of an administered dose that reaches systemic circulation.Provides a composite view of the compound's potential to be an effective oral drug.

In Vitro Biological Activity and Pharmacological Mechanisms of 1 2 Ethoxyethyl Benzimidazole and Its Derivatives

Target Identification and Mechanism of Action Studies

The biological effects of 1-(2-ethoxyethyl)benzimidazole derivatives are attributed to their interactions with specific molecular targets, which can lead to the modulation of cellular signaling pathways. These interactions include the inhibition or activation of enzymes and the modulation of receptor activity.

Enzyme Inhibition and Activation Profiling

Derivatives of this compound have been evaluated for their effects on several key enzymes involved in physiological and pathological processes.

Janus Kinase (JAK) Inhibition : The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyk2, plays a crucial role in cytokine receptor signaling. nih.gov Selective inhibition of these enzymes is a therapeutic strategy for inflammatory diseases. nih.gov A study on 1,2-disubstituted benzimidazole-5-carboxamide derivatives revealed a clear structure-activity relationship for JAK1 selectivity. One compound, 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (5c), demonstrated significant selective inhibition of JAK1 over other isoforms. nih.gov Molecular docking studies suggested that substituents at the N(1) and R2 positions of the benzimidazole (B57391) core can differentiate the ATP-binding site of JAK1 from that of JAK2, leading to preferential binding. nih.gov

Table 1: In Vitro JAK Inhibition Profile of Benzimidazole Derivative 5c nih.gov
EnzymeIC₅₀ (nM)Selectivity vs. JAK1
JAK114-
JAK288063-fold
JAK335025-fold
Tyk2104074-fold

Phosphodiesterase (PDE) Inhibition : Research has indicated that benzimidazole derivatives may act as phosphodiesterase inhibitors. PDEs are enzymes that regulate cyclic nucleotide levels within cells, making them important targets for various disorders. nih.gov A family of PDE4 inhibitors based on a benzimidazole framework has been described, showing efficacy in in vivo models of inflammatory disease. nih.gov

5-Lipoxygenase (5-LOX) and Cyclooxygenase-1/2 (COX-1/2) Inhibition : While many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, this can lead to side effects due to the shunting of arachidonic acid metabolism towards the 5-LOX pathway, producing pro-inflammatory leukotrienes. nih.gov Developing dual inhibitors of COX and 5-LOX is a therapeutic strategy to enhance anti-inflammatory effects and reduce side effects. nih.gov A recent study introduced a novel series of benzimidazoles as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in producing inflammatory prostaglandin E2. nih.gov The lead compound from this series, AGU654, showed high selectivity for mPGES-1 over COX-1, COX-2, and 5-LOX, effectively suppressing PGE2 production. nih.gov

Receptor Modulation and Downstream Signal Transduction Pathways

The primary mechanism for many benzimidazole derivatives, particularly those developed for allergic conditions, involves antagonism at the histamine (B1213489) H₁ receptor. The compound 1-(2-ethoxyethyl)-2-[1-(2-(4-(1-(carboxy)-1-methylethyl)phenyl)ethyl)piperidine-4-yl]-1H-benzimidazole, also known as bilastine, is a potent H₁ antihistamine. pharmaffiliates.com In vitro studies have demonstrated that these derivatives effectively block histamine-induced contractions in isolated guinea pig ileum. google.com This action is attributed to their selective binding to H₁ receptors, which prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic responses. google.com The selectivity of these compounds for the H₁ receptor means they are largely devoid of action on other pharmacological receptors, which contributes to a favorable therapeutic profile. google.com

Modulation of Cellular Processes (e.g., apoptosis, proliferation, differentiation)

Benzimidazole derivatives have shown significant potential in modulating fundamental cellular processes like apoptosis (programmed cell death) and proliferation, which are critical in cancer research.

Apoptosis Induction : Studies have shown that novel benzimidazole derivatives can induce apoptosis in various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and prostate cancer (DU-145). nih.gov The mechanism often involves the induction of both intrinsic and extrinsic apoptotic pathways. This is evidenced by the elevated expression of pro-apoptotic markers such as BAX, Caspase-3, and Caspase-8. The B-cell lymphoma-2 (BCL-2) family of proteins regulates the intrinsic apoptotic pathway, and an increase in the BAX/BCL-2 ratio is a key indicator of apoptosis induction. Certain benzimidazole compounds have been observed to cause an increase in the percentage of late apoptotic cells in a concentration-dependent manner. nih.gov

Cell Cycle Arrest : In addition to inducing apoptosis, some benzimidazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. nih.gov For example, specific derivatives have been found to significantly increase the cell population in the G2/M phase of the cell cycle. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Table 2: Effects of Benzimidazole Derivatives on Cellular Processes in Cancer Cell Lines
Derivative TypeCell Line(s)Observed EffectMechanism/MarkersReference
Novel Benzimidazole SaltHepG2, MCF-7, DLD-1Cytotoxicity, Apoptosis InductionIncreased BAX, Caspase-3, Caspase-8 expression
Bromo-derivative of BenzimidazoleMCF-7, DU-145, H69ARCytotoxicity, Apoptosis, Cell Cycle ArrestIncreased late apoptotic cells, G2/M phase arrest nih.gov

Interaction with Specific Biological Pathways

While the primary focus for many this compound derivatives has been on antihistaminic and anti-inflammatory pathways, the broader benzimidazole class has been investigated for interactions with other systems, though specific data for the title compound is limited.

GABAergic System : The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. While some anticonvulsant compounds are known to potentiate GABA-mediated chloride currents, there is no direct evidence from the reviewed literature to suggest that this compound or its immediate derivatives significantly interact with this pathway. nih.gov Comparative studies on the derivative KB-2413 showed it had a much less potent effect on the central nervous system compared to other H₁-blockers like diphenhydramine (B27) and ketotifen (B1218977), suggesting minimal interaction with central pathways like the GABAergic system. nih.gov

Sodium Channel Inhibition : Voltage-dependent sodium channels are crucial for neuronal excitability. Some compounds with a piperidine (B6355638) structure have been shown to modulate these channels. For instance, 3-Benzyl-3-ethyl-2-piperidinone can decrease sodium currents in cultured rat hippocampal neurons. nih.gov However, there is currently no specific research indicating that this compound derivatives act as sodium channel inhibitors.

Spectrum of Biological Activities in Preclinical Models (In Vitro and Animal Studies)

Antihistaminic Activity and Chemical Mediator Suppression

Derivatives of this compound exhibit potent and selective H₁ antihistaminic properties, which have been extensively characterized in vitro. google.comnih.gov This activity is central to their therapeutic potential in treating allergic conditions.

The antihistaminic effect is demonstrated by the ability of these compounds to block histamine-induced contractions in isolated guinea pig ileum. google.com A related derivative, 1-ethoxyethyl-2-dimethyl-aminoethylthiobenzimidazole (DF 10967), showed high potency in vitro with a Kᵢ value of 3.2 ± 0.8 nM in radioreceptor binding assays, indicating a strong affinity for the H₁ receptor. nih.gov This selective antagonism prevents histamine from binding to its receptor, thereby blocking the release of inflammatory mediators that cause allergic symptoms. nih.gov Furthermore, these compounds are noted for their weak antiallergic properties beyond simple histamine antagonism, suggesting a broader modulation of the allergic response. nih.gov

Antimicrobial and Antifungal Efficacy

The benzimidazole scaffold is a core component of numerous compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. youtube.comijpbs.com Research into derivatives of this structural class has demonstrated efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as a range of fungal species. researchgate.net The mechanism of antifungal action for some benzimidazole compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. youtube.com

Studies on 1,2-substituted benzimidazole derivatives have shown significant inhibitory activity against Gram-positive bacteria, particularly Staphylococcus species, and various Candida strains. researchgate.net In one study, the mean Minimum Inhibitory Concentration (MIC) values for a series of derivatives ranged from 87.5 µg/mL to 200 µg/mL against Staphylococcus and between 104.6 µg/mL and 151.78 µg/mL for Candida. researchgate.net The activity against Candida was found to be concentration-dependent. researchgate.net

Further research into other synthetic benzimidazole derivatives has identified compounds with potent activity against specific microbial species. For instance, a derivative identified as 5-[2-(2-methylbenzimidazol-1-yl)ethyl]- youtube.comnih.govhygeiajournal.com-oxadiazole-2(3H)-thione was found to be highly active against Bacillus cereus. In another study, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were highlighted for their superior antifungal activities among the tested compounds. researchgate.net

Derivative TypeTarget OrganismActivity MeasurementResult
1,2-substituted benzimidazolesStaphylococcus spp.Mean MIC87.5 - 200 µg/mL
1,2-substituted benzimidazolesCandida spp.Mean MIC104.6 - 151.78 µg/mL
Oxadiazole-substituted benzimidazoleBacillus cereusQualitativeHighly Active
Oxadiazole-substituted benzimidazoleEscherichia coliQualitativeSlightly Active
1-nonyl-1H-benzo[d]imidazoleFungal speciesQualitativeHigh Antifungal Activity
1-decyl-1H-benzo[d]imidazoleFungal speciesQualitativeHigh Antifungal Activity

This table summarizes findings on the antimicrobial and antifungal efficacy of various benzimidazole derivatives.

Anthelmintic Properties

Benzimidazole derivatives are a well-established class of anthelmintic agents, widely used against gastrointestinal nematodes. youtube.comresearchgate.net The primary mechanism of action for these compounds is the disruption of microtubule polymerization in the parasite. msdvetmanual.commerckvetmanual.com By binding with high affinity to the parasite's β-tubulin protein, benzimidazoles inhibit the formation of microtubules, which are essential for vital cellular functions such as cell division, motility, nutrient absorption, and intracellular transport. msdvetmanual.comnih.govnih.gov This disruption of the microtubule-tubulin equilibrium ultimately leads to the death of the parasite. nih.gov Secondary mechanisms that contribute to their anthelmintic effect include the inhibition of parasitic enzymes like mitochondrial fumarate (B1241708) reductase and a reduction in glucose transport. youtube.comnih.gov

In vitro studies have confirmed the efficacy of various benzimidazole derivatives against several helminth species. In a screen against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus, specific derivatives, denoted as BZ6 and BZ12, demonstrated significant activity. nih.gov BZ6 was particularly effective against adult H. polygyrus with a 100% kill rate and an IC50 value of 5.3 µM, while BZ12 was effective against adult T. muris, killing 81% of the worms with an IC50 of 8.1 µM. nih.gov

Another study evaluated a series of derivatives against Toxocara canis larvae and Hymenolepis nana adults. researchgate.net One compound (A6) showed higher in vitro nematocidal activity against T. canis than the reference drug, albendazole. researchgate.net Furthermore, a different subset of derivatives (A7-A11) demonstrated significant in vivo efficacy, removing 88-97% of adult H. nana cestodes. researchgate.net The anthelmintic potential has also been demonstrated using the earthworm model Pheretima posthuma, where 2-phenylbenzimidazole (B57529) showed more potent activity than the standard piperazine (B1678402) citrate. hygeiajournal.com

DerivativeTarget OrganismActivity MeasurementResult
BZ6Heligmosomoides polygyrus (adult)IC505.3 µM
BZ12Trichuris muris (adult)IC508.1 µM
A6Toxocara canis (larvae)Relative MobilityMore active than Albendazole at 0.18 µM
2-phenylbenzimidazolePheretima posthumaTime to Paralysis/DeathFaster than Piperazine Citrate

This table presents in vitro anthelmintic activity for selected benzimidazole derivatives.

Antiviral Potency

The benzimidazole nucleus is integral to a variety of compounds that exhibit a broad spectrum of antiviral activities. These derivatives have been investigated for their efficacy against a range of RNA and DNA viruses.

Research has shown that certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles possess potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some compounds within this series also displayed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV)—both members of the Flaviviridae family—and Coxsackie Virus B2 (CVB2). nih.gov The structural features, such as the presence of a (quinolizidin-1-yl)alkyl residue, were noted to influence this activity. nih.gov

Further studies on 2-arylbenzimidazoles identified derivatives that were moderately active against Yellow Fever Virus, with EC50 values in the range of 6-27 µM. In preclinical models, the bis-benzimidazole compound (S,S-1,2-bis(5-methoxy-2-benzimidazolyl)-1,2-ethanediol) demonstrated marked activity against various rhinovirus serotypes in chimpanzees, effectively preventing virus shedding at certain concentrations. nih.gov

Derivative TypeTarget VirusActivity MeasurementResult
1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesRespiratory Syncytial Virus (RSV)EC50As low as 20 nM
1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesBovine Viral Diarrhoea Virus (BVDV)QualitativeModerately Active
1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesYellow Fever Virus (YFV)QualitativeModerately Active
1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesCoxsackie Virus B2 (CVB2)QualitativeModerately Active
2-arylbenzimidazolesYellow Fever Virus (YFV)EC506 - 27 µM
(S,S-1,2-bis(5-methoxy-2-benzimidazolyl)-1,2-ethanediol)Rhinovirus 30, 49In vivoPrevented virus shedding

This table summarizes the antiviral potency of selected benzimidazole derivatives against various viral pathogens.

Antioxidant Effects and Free Radical Scavenging

Benzimidazole derivatives have been recognized for their antioxidant properties and their ability to act as free radical scavengers. researchgate.net The unique structure of the benzimidazole core is thought to contribute to its free-radical scavenging capabilities. The antioxidant potential of these compounds has been evaluated using various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, which measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net

In one study, a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were assessed for their ability to inhibit lipid peroxidation (LPO) in rat liver microsomes. Lipid peroxidation is a key indicator of oxidative damage. Several of the synthesized compounds showed moderate to significant LPO inhibitory activity. The most active compound in this series, which featured a p-bromophenyl substituent, achieved 57% inhibition of LPO, a level approaching that of the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. Other derivatives in the same study demonstrated moderate LPO inhibition in the range of 31-45%. However, these compounds did not have a marked inhibitory effect on ethoxyresorufin O-deethylase (EROD) activity.

DerivativeAssayResult
2-(2-(p-bromophenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene)acetohydrazideLipid Peroxidation (LPO) Inhibition57% inhibition
Various 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene)acetohydrazide derivativesLipid Peroxidation (LPO) Inhibition31-45% inhibition
Butylated Hydroxytoluene (BHT) (Standard)Lipid Peroxidation (LPO) Inhibition65% inhibition

This table displays the in vitro antioxidant activity of specific benzimidazole derivatives as measured by the inhibition of lipid peroxidation.

Anti-inflammatory Activity

Derivatives of the benzimidazole scaffold have demonstrated significant anti-inflammatory properties in various preclinical models. merckvetmanual.com The anti-inflammatory potential of these compounds is often evaluated using standard assays such as the carrageenan-induced paw edema test in rats, which measures the ability of a substance to reduce acute inflammation. merckvetmanual.com

A derivative of the target compound, 1-(2-ethoxyethyl)-2(4-methyl-1-homopiperazinyl)benzimidazole difumarate (KB-2413), was shown to inhibit carrageenan-induced rat paw edema. nih.gov In a separate study, novel synthesized benzimidazole derivatives, MBNHYD and MBPHYD, were also found to possess significant anti-inflammatory properties in the same model. merckvetmanual.com The activity of MBNHYD was reported to be comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. merckvetmanual.com

The mechanism of action for the anti-inflammatory effects of some benzimidazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the inflammatory pathway. One study found that a novel synthesized derivative, BIZ-4, exhibited excellent inhibitory activity against both COX-1 and COX-2, with IC50 values less than 1 µM. Other derivatives in the same series showed poor to moderate activity. Another in vitro method used to assess anti-inflammatory potential is the inhibition of protein denaturation, where certain derivatives have shown potent effects.

Compound/DerivativeTest Model/AssayFinding
1-(2-ethoxyethyl)-2(4-methyl-1-homopiperazinyl)benzimidazole difumarate (KB-2413)Carrageenan-induced rat paw edemaExhibited inhibitory activity
MBNHYDCarrageenan-induced rat paw edemaActivity comparable to ibuprofen
BIZ-4COX-1 & COX-2 InhibitionIC50 < 1 µM
Various carboxylic acid benzimidazole derivativesInhibition of protein denaturationPotent in vitro response

This table provides a summary of the anti-inflammatory activities observed for various benzimidazole derivatives.

Anti-ulcer Activity

Certain benzimidazole derivatives have been investigated for their potential anti-ulcer and gastric secretion inhibitory properties. The mechanism of action often involves reducing gastric acid secretion.

Furthermore, the derivative 1-(2-ethoxyethyl)-2(4-methyl-1-homopiperazinyl)benzimidazole difumarate (KB-2413) was observed to slightly decrease the volume of gastric juice in rats at a dose of 100 mg/kg p.o. nih.gov This suggests a potential, albeit modest, role in modulating gastric secretions.

Systemic Pharmacological Interactions in Preclinical Models (e.g., effects on circulation, gastrointestinal secretions, isolated smooth muscles)

The systemic pharmacological effects of 1-(2-ethoxyethyl)-2(4-methyl-1-homopiperazinyl)benzimidazole difumarate (KB-2413), a derivative of this compound, have been characterized in various preclinical models. nih.gov

In studies on circulation and respiration in dogs, KB-2413 was found to slightly decrease blood pressure and transiently inhibit respiration at 3 mg/kg i.v. nih.gov It also caused a slight decrease in heart rate. nih.gov Regarding gastrointestinal effects in rats, KB-2413 slightly decreased the volume of gastric juice and produced a dose-dependent increase in biliary secretion. nih.gov This effect on biliary secretion was opposite to that of ketotifen and chlorpheniramine, which caused a decrease. nih.gov

In in vitro experiments on isolated smooth muscles, KB-2413 demonstrated inhibitory effects on spontaneous movements at a high concentration of 10(-4) g/ml. nih.gov The compound did not appear to influence the autonomic or motor nervous systems in cats and rats, respectively, at a dose of 3 mg/kg i.v. nih.gov Furthermore, it did not affect the blood clotting system, blood sugar levels, or urine volume and electrolytes in rats. nih.gov

Antitumor Properties and Inhibition of Oncogenic Pathways

The benzimidazole scaffold, the core structural component of this compound, is a prominent feature in a multitude of derivatives investigated for their potential as anticancer agents. nveo.orgmdpi.com These compounds exhibit a wide range of antitumor activities, which are achieved through various mechanisms of action that interfere with cancer cell growth, proliferation, and survival. nih.gov

The anticancer mechanisms of benzimidazole derivatives are diverse and target key cellular processes. Many derivatives function as DNA-targeting agents. Some, like bis-benzimidazoles, act as DNA intercalators, binding within the minor groove of DNA, which can inhibit the function of enzymes crucial for DNA replication and repair, such as topoisomerases I and II. nih.gov Another significant mechanism is the inhibition of critical enzymes involved in cancer progression. For instance, certain derivatives act as poly(ADP-ribose) polymerase (PARP) inhibitors, like Veliparib, which disrupts DNA repair pathways, particularly in cancers with existing DNA repair deficiencies. nih.gov

Furthermore, benzimidazole derivatives have been developed as inhibitors of protein kinases, which are pivotal in oncogenic signaling pathways. mdpi.com They have been shown to target kinases such as epidermal growth factor receptor (EGFR) and BRAFV600E, which are frequently mutated in various cancers. mdpi.com By blocking these pathways, these compounds can halt the uncontrolled cell proliferation driven by these mutations. nih.gov Another strategy involves the disruption of the cellular cytoskeleton by inhibiting microtubule polymerization, similar to established chemotherapy agents. This action leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death). nih.gov Apoptosis can also be triggered through intrinsic pathways involving the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and the activation of caspases. mdpi.com

The in vitro cytotoxic effects of various benzimidazole derivatives have been demonstrated across a broad spectrum of human cancer cell lines. Studies have reported significant activity against lung, colon, breast, and liver cancer cells, among others. For example, newly synthesized benzimidazole derivatives have shown potent antiproliferative effects against HCT-116 (colon) and HeLa (cervical) cancer cells, with some compounds exhibiting IC₅₀ values in the micromolar range. nih.gov Similarly, other derivatives have displayed significant cytotoxicity against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines.

Table 1: Cytotoxic Activity of Selected Benzimidazole Derivatives
Compound Type/NameCancer Cell LineReported Activity (IC₅₀)
1-Substituted Benzimidazole Derivative (Compound 3)A-549, HCT-116, MCF-728.29 µM nveo.org
Fluorinated Benzimidazole Derivative (Compound 2)U87 (Glioblastoma)45.2 µM nveo.org
Benzimidazole Salt (Compound 3)HepG2 (Liver)25.14 µM
Benzimidazole Salt (Compound 3)MCF-7 (Breast)22.41 µM
Benzimidazole Salt (Compound 3)DLD-1 (Colorectal)41.97 µM
Benzimidazole Derivative (se-182)A549 (Lung)15.80 µg/mL
Benzimidazole Derivative (se-182)HepG2 (Liver)15.58 µg/mL
Arylideneacetohydrazide Derivative (6c)HeLa (Cervical)33.8 µM nih.gov

Other Reported Biological Activities (e.g., Antihypertensive, Cardiotonic, Neuroleptic)

Beyond their antitumor potential, derivatives of the benzimidazole structure are known for a variety of other pharmacological activities, including effects on the cardiovascular and central nervous systems.

Antihypertensive Activity

Certain benzimidazole derivatives have been identified as potent antihypertensive agents, primarily functioning as angiotensin II type 1 (AT₁) receptor blockers. ntnu.nonih.gov The renin-angiotensin system is a critical regulator of blood pressure, and its overactivation can lead to hypertension. ntnu.no By blocking the AT₁ receptor, these compounds prevent angiotensin II from exerting its vasoconstrictive effects, leading to vasorelaxation and a reduction in blood pressure. nih.gov For example, a novel fluorophenyl benzimidazole (FPD) derivative demonstrated significant antihypertensive activity in spontaneously hypertensive rats. nih.gov The mechanism of its vasorelaxant effect was linked to AT₁ receptor blockade, an increase in cyclic guanosine (B1672433) monophosphate (cGMP), and modulation of L-type calcium channels and BKCa channels. nih.gov

Cardiotonic Activity

Cardiotonic effects, specifically positive inotropic (strengthening cardiac contraction) properties, have been reported for several benzimidazole derivatives. These compounds are of interest for the treatment of heart failure. One notable example is Pimobendan, a benzimidazole-pyridazinone derivative, which exhibits both vasodilator and positive inotropic properties. nih.gov Its mechanism involves enhancing the sensitivity of cardiac muscle to calcium and inhibiting phosphodiesterase III (PDE3). nih.gov The synthesis of novel 2-arylbenzimidazoles has also yielded compounds with potent inotropic action, which is attributed to their calcium-sensitizing effects. nih.govacs.org

Neuroleptic Activity

The benzimidazole scaffold has also been incorporated into compounds designed to have neuroleptic (antipsychotic) activity. Research into a series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone derivatives showed that these compounds possess neuroleptic properties. nih.gov Their activity was evaluated based on their ability to counteract the effects of apomorphine (B128758) (a dopamine (B1211576) agonist) and their binding affinity for dopamine receptors ([³H]spiroperidol binding). nih.gov This suggests that their mechanism of action involves the modulation of dopaminergic pathways in the central nervous system, a common target for antipsychotic drugs. nih.gov

Table 2: Summary of Other Biological Activities of Benzimidazole Derivatives
Biological ActivityDerivative Class/CompoundObserved Effect / Mechanism of Action
AntihypertensiveFluorophenyl benzimidazoles (FPD)Blocks Angiotensin II Type 1 (AT₁) receptor, leading to vasorelaxation and decreased blood pressure. nih.gov
CardiotonicPimobendanPositive inotropic and vasodilatory effects via calcium sensitization and PDE3 inhibition. nih.gov
Cardiotonic2-ArylbenzimidazolesPositive inotropic action through calcium-sensitizing properties. nih.gov
NeurolepticBenzimidazolone derivativesAntiapomorphine effects and binding to dopamine receptors, suggesting antipsychotic potential. nih.gov

Structure Activity Relationship Sar Analysis of 1 2 Ethoxyethyl Benzimidazole Derivatives

Influence of Substituents at the N1-Position (Ethoxyethyl Group and Analogues)

Research has shown that introducing various groups at the N1 position can enhance therapeutic activity. For instance, the substitution of a benzyl (B1604629) group at the N1-position has been found to enhance the anti-inflammatory action of certain benzimidazole (B57391) series. nih.gov However, SAR studies also indicate that a bulkier aromatic substitution at this position may not be favorable for all activities. nih.gov In the development of antiproliferative agents, N1-substituents are key modulators of cytotoxicity. A study on benzimidazolium salts, which are structurally related to the target compound, revealed that a 1-(2-hydroxyethyl) group—an analogue of the ethoxyethyl group—was a core component of compounds tested for cytotoxicity. The activity was further tuned by the nature of the other substituent on the second imidazole (B134444) nitrogen, with a 4-methylbenzyl group yielding high potency against MDA-MB-231 and DLD-1 cancer cell lines. tandfonline.com

The ethoxyethyl group itself imparts a specific combination of flexibility and lipophilicity, which can be crucial for oral bioavailability and cell membrane permeability. Analogues with different alkyl, aryl, or functionalized alkyl chains at the N1 position can alter these properties, thereby influencing the compound's pharmacokinetic and pharmacodynamic profile.

Table 1: Influence of N1-Substituent Analogues on Benzimidazole Activity

N1-Substituent Resulting Activity/Property Reference
Benzyl Group Enhanced anti-inflammatory action nih.gov
Bulky Aromatic Groups Can be unsuitable for activity nih.gov

Role of Substituents at the C2-Position (e.g., piperidine (B6355638), diazepane, furan (B31954), pyrrole)

The C2 position is one of the most frequently modified sites on the benzimidazole scaffold and plays a pivotal role in defining the compound's biological function. mdpi.com Attaching various heterocyclic and acyclic moieties at this position has led to the discovery of agents with a wide array of pharmacological effects.

Piperidine and Analogues: The piperidine ring is a common substituent at the C2 position in many biologically active benzimidazoles. In a series of histamine (B1213489) H3 antagonists, a 4-benzimidazolyl-piperidinylcarbonyl-piperidine structure was identified as a potent lead. nih.gov This highlights the role of the piperidine moiety in receptor recognition and binding. Similarly, piperazine (B1678402), a closely related heterocycle, when attached to the C2 position of benzimidazole, has yielded compounds with potent anthelmintic and antineoplastic activity by targeting tubulin. nih.gov For instance, certain 2-(piperazin-1-yl)benzimidazole derivatives displayed significant cytotoxicity against glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cell lines, with IC50 values lower than the reference drug albendazole. nih.gov

Diazepane: The fusion of a diazepine (B8756704) ring to the benzimidazole core, creating diazepino[1,2-a]benzimidazoles, has been explored for neuropsychotropic properties. These derivatives have demonstrated significant anxiolytic and analgesic effects, suggesting that the seven-membered diazepine ring structure contributes favorably to interactions with targets in the central nervous system. mdpi.com

Furan: The incorporation of a furan ring at the C2 position has been investigated for antimicrobial applications. A series of 2,5-disubstituted furans bearing benzimidazole nuclei were synthesized and evaluated for their biological activity. The electronic properties of substituents on the furan and benzimidazole rings were found to be critical for the observed activity.

Pyrrole (B145914): Pyrrole-substituted benzimidazoles have shown promise as antiviral agents. Specifically, a series of benzyl-2-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1H-benzoimidazole derivatives exhibited potent activity against the Hepatitis B virus (HBV), with one compound showing an IC50 value of 0.41 µM. This indicates that the pyrrole moiety at the C2 position can effectively engage with viral targets.

Table 2: Biological Activity of C2-Substituted Benzimidazole Derivatives

C2-Substituent Target/Activity Example Finding Reference
Piperidine/Piperazine Histamine H3 Antagonism; Tubulin Modulation Potent H3 antagonists (Ki ≤ 0.5 nM); Cytotoxicity in U-87 MG & MDA-MB-231 cells nih.govnih.gov
Diazepane (fused) Anxiolytic & Analgesic Derivatives showed potent effects in preclinical models mdpi.com
Furan Antimicrobial 2,5-disubstituted furyl-benzimidazoles synthesized for biological evaluation

Impact of Chain Length and Flexibility of the Ethoxyethyl Moiety

The length and conformational flexibility of substituents, particularly alkoxy chains like the ethoxyethyl moiety at the N1 position, are critical determinants of pharmacological potency. These properties directly influence how a molecule fits into a receptor's binding pocket and can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

A key study investigating the SAR of 2-benzylbenzimidazole 'nitazene' opioids demonstrated a clear relationship between the length of an alkoxy chain and the compound's potency at the mu-opioid receptor (MOR). The study compared analogues with varying alkoxy chain lengths, including methoxy, ethoxy, propoxy, and butoxy groups. The results conclusively showed that the ethoxy chain conferred the highest potency. Etonitazene, the derivative with an ethoxy group, was the most potent analogue in both in vitro MOR functional assays (EC50 = 30 pM) and across all in vivo endpoints measured in mice. This finding underscores that even a subtle change, such as adding or removing a single methylene (B1212753) unit from the chain, can dramatically alter biological activity. The optimal length of the ethoxy group suggests a specific spatial requirement within the MOR binding site for maximal interaction.

The flexibility of the ethoxyethyl group also allows the molecule to adopt various conformations, which can be advantageous for binding to a flexible receptor site. This flexibility, combined with the lipophilicity imparted by the ethyl and ether components, helps to balance aqueous solubility and membrane permeability, factors that are essential for bioavailability.

Table 3: Effect of Alkoxy Chain Length on Mu-Opioid Receptor (MOR) Agonist Potency

Compound Alkoxy Chain In Vitro MOR Potency (EC50) In Vivo Potency (Hot Plate ED50)
Metonitazene Methoxy 200 pM 30 µg/kg
Etonitazene Ethoxy 30 pM 3 µg/kg
Protonitazene Propoxy 70 pM 9 µg/kg
Butonitazene Butoxy 120 pM 20 µg/kg

(Data adapted from a study on 2-benzylbenzimidazole opioids)

Correlation between Molecular Structure and Target Selectivity

Achieving target selectivity is a primary goal in drug design, as it can minimize off-target effects. For benzimidazole derivatives, specific structural modifications can impart a high degree of selectivity for one biological target over others. The spatial arrangement and electronic nature of substituents determine the molecule's ability to fit into the unique architecture of a specific receptor or enzyme active site.

A compelling example is the development of selective serotonin (B10506) 5-HT4 receptor antagonists from a series of benzimidazole-4-carboxamides and carboxylates. SAR studies revealed that two structural features were critical for high affinity and selectivity:

The presence of a voluminous substituent on the basic nitrogen atom of the side chain.

A specific distance of approximately 8.0 Å between this nitrogen and the aromatic benzimidazole ring.

Derivatives incorporating these features exhibited subnanomolar affinity for the 5-HT4 receptor while showing negligible affinity for other serotonin receptors like 5-HT3, 5-HT2A, and 5-HT1A. This demonstrates how precise structural and conformational control can steer a molecule's binding preference decisively toward a single receptor subtype.

Another study found that certain substituted 2-(4-methoxyphenyl)-1H-benzimidazoles acted as topoisomerase I poisons but, unlike related compounds, showed minimal DNA binding affinity. This suggests a selective interaction with the topoisomerase I enzyme or the enzyme-DNA complex, rather than non-specific interaction with DNA, highlighting a high degree of structural specificity for its target. rroij.com

Table 4: Example of Target Selectivity in Benzimidazole Derivatives (Binding Affinity Ki, nM)

Compound Target Receptor (5-HT4) Off-Target Receptor (5-HT3) Off-Target Receptor (5-HT1A) Selectivity Ratio (Ki 5-HT3 / Ki 5-HT4)
Analogue 13 0.11 nM > 10,000 nM > 10,000 nM > 90,000
Analogue 14 0.29 nM > 10,000 nM > 10,000 nM > 34,000
Analogue 12 0.32 nM > 10,000 nM > 10,000 nM > 31,000

(Data adapted from a study on benzimidazole-4-carboxamide 5-HT4 antagonists)

Complex Formation and Coordination Chemistry of 1 2 Ethoxyethyl Benzimidazole

Synthesis of Metal Complexes (e.g., Nickel(II), Cobalt(II) Coordination Compounds)

The synthesis of coordination compounds involving 1-(2-Ethoxyethyl)benzimidazole typically follows a direct reaction between the ligand and a corresponding metal salt in a suitable solvent.

For Cobalt(II) complexes , a well-documented procedure involves the reaction of this compound with cobalt(II) chloride (CoCl₂) in an ethanol (B145695) solution. iucr.orgmdpi.com This straightforward method yields the crystalline product Dichlorobis[1-(2-ethoxyethyl)-1H-benzimidazole-κN]cobalt(II), formulated as [CoCl₂(C₁₁H₁₄N₂O)₂]. iucr.orgmdpi.com The reaction proceeds readily, demonstrating the ligand's capacity to coordinate with the cobalt center.

Elucidation of Coordination Modes and Geometry around Metal Centers

The coordination behavior of this compound is dictated by the lone pair of electrons on the sp²-hybridized N3 atom of the imidazole (B134444) ring. In the known cobalt(II) complex, [CoCl₂(C₁₁H₁₄N₂O)₂], the ligand acts as a monodentate donor, coordinating to the metal center exclusively through this nitrogen atom. iucr.orgmdpi.com

The central Cobalt(II) ion achieves a coordination number of four, resulting in a distorted tetrahedral geometry. iucr.orgmdpi.com This coordination sphere is comprised of two nitrogen atoms from two separate this compound ligands and two chloride ions. The tetrahedral arrangement is common for Co(II) complexes, and the distortion from ideal geometry arises from the steric and electronic properties of the ligands.

Key bond lengths and angles for a similar cobalt complex, Dichloro-bis(1-cinnamyl-benzimidazole)-cobalt(II), which also exhibits a distorted tetrahedral geometry, are provided below for comparative context. In this analogue, the Co—N bond lengths are approximately 1.998 Å and 2.006 Å, while the Co—Cl bond lengths are around 2.252 Å and 2.256 Å. iucr.org The crucial bond angles defining the tetrahedral shape, N—Co—N and Cl—Co—Cl, are reported as 116.07° and 116.37°, respectively, showing a significant deviation from the ideal 109.5° of a perfect tetrahedron. iucr.org

Selected Bond Parameters for a Representative [CoCl₂(benzimidazole)₂] Complex iucr.org

BondLength (Å)AngleValue (°)
Co1—N12.006(3)N1—Co1—N3116.07(13)
Co1—N31.998(3)Cl1—Co1—Cl2116.37(5)
Co1—Cl12.2521(11)N1—Co1—Cl1104.09(10)
Co1—Cl22.2559(12)N3—Co1—Cl1104.01(10)
N1—Co1—Cl2108.10(10)
N3—Co1—Cl2108.46(10)

Crystal Structure Analysis of Metal-Organic Compounds

X-ray crystallography provides definitive insights into the solid-state structure of these coordination compounds. The analysis of Dichlorobis[1-(2-ethoxyethyl)-1H-benzimidazole-κN]cobalt(II) confirms its molecular structure and spatial arrangement. While the specific crystallographic data for this exact compound is not detailed here, the general characteristics are consistent with other structurally related benzimidazole (B57391) complexes. For instance, a comparable compound, Dichloro-bis(1-cinnamyl-benzimidazole)-cobalt(II), crystallizes in the monoclinic space group P2₁/n. iucr.org

Illustrative Crystal Data for a [CoCl₂(benzimidazole)₂] Analogue iucr.org

ParameterValue
Chemical formulaC₃₂H₂₈Cl₂N₄Co·(CH₂Cl₂)₂
Formula weight768.26 g mol⁻¹
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)13.9953(16)
b (Å)16.321(2)
c (Å)15.8898(19)
β (°)100.662(4)
Volume (ų)3566.8(7)
Z4

Investigation of Intermolecular Interactions and Packing Arrangements in Complexes

These interactions involve hydrogen atoms from the benzimidazole rings and the ethoxyethyl side chains acting as donors, while the chloride ligands and the oxygen atom of the ethoxy group act as acceptors. These hydrogen bonds link adjacent complex molecules, creating a stable, three-dimensional packing arrangement in the crystal lattice. Such weak interactions are crucial in determining the physical properties of the material, including its solubility and melting point. In similar structures, C—H···Cl interactions have been observed with distances in the range of 3.4 to 3.6 Å. iucr.org

Future Research Directions and Translational Potential

Rational Design and Synthesis of Novel 1-(2-Ethoxyethyl)benzimidazole Derivatives

The future of this compound in drug discovery lies in the rational design and synthesis of new derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The core structure, featuring the benzimidazole (B57391) ring, an ethoxyethyl group at the N1 position, and typically a substitution at the C2 position, offers a versatile template for chemical modification.

Future synthetic strategies will likely focus on several key areas:

Modification of the C2-substituent: This position is critical for modulating biological activity. Introducing a diverse range of heterocyclic or aromatic rings, aliphatic chains with varied functional groups, and chiral moieties could lead to interactions with novel biological targets or improve affinity for existing ones. mdpi.com

Alterations to the Ethoxyethyl Side Chain: While the ethoxyethyl group often enhances lipophilicity and membrane permeability, modifications such as altering the chain length, introducing fluorine atoms to block metabolism, or replacing the ether linkage with bioisosteres could fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

Substitution on the Benzene (B151609) Ring: The benzene portion of the benzimidazole core is another site for modification. The addition of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, influencing its binding capabilities and metabolic stability. mdpi.com

The synthesis of these novel derivatives will leverage both established and modern organic chemistry methodologies. Techniques like microwave-assisted synthesis can accelerate the creation of compound libraries, while eco-friendly approaches using catalysts like ZnO nanoparticles are gaining prominence. semanticscholar.orgnih.gov The goal is to create focused libraries of compounds designed through molecular hybridization, combining the key pharmacophoric features of this compound with those of other known bioactive molecules to generate synergistic effects. nih.gov

Table 1: Strategies for Rational Design of this compound Derivatives
Modification SiteDesign StrategyPotential OutcomeRelevant Synthetic Methodologies
C2-PositionIntroduction of diverse heterocyclic rings (e.g., piperidine (B6355638), pyrazine). mdpi.comsmolecule.comEnhanced target binding, altered selectivity, novel biological activity.Condensation reactions, cross-coupling reactions. semanticscholar.org
N1-Side ChainBioisosteric replacement of the ether linkage, chain length modification.Improved metabolic stability and pharmacokinetic profile.N-alkylation with various substituted alkyl halides.
Benzene RingAddition of substituents (e.g., halogens, nitro groups, amino groups). nih.govModulation of electronic properties, improved potency.Electrophilic aromatic substitution on advanced intermediates.
Overall StructureMolecular hybridization with other pharmacophores. nih.govDual-target inhibitors, synergistic therapeutic effects.Multi-step synthesis combining different scaffolds. rsc.org

Advanced Computational Studies and Predictive Modeling for Biological Activity

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process for this compound derivatives. nih.gov These in silico methods allow for the prediction of biological activity, ADME properties, and potential toxicity, thereby guiding the synthesis of the most promising candidates and reducing reliance on expensive and time-consuming experimental screening. mdpi.com

Future computational research will likely involve:

Molecular Docking and Dynamics Simulations: Advanced docking studies can predict the binding modes and affinities of novel derivatives against a wide array of biological targets, such as kinases, G-protein coupled receptors, and enzymes. nih.govrug.nl Molecular dynamics (MD) simulations can further elucidate the stability of the ligand-receptor complex over time, providing insights into the specific molecular interactions that govern binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models from existing experimental data on benzimidazole derivatives, researchers can predict the biological activity of newly designed compounds based on their physicochemical properties and structural features.

ADMET Prediction: In silico tools are crucial for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of new derivatives. mdpi.com This early-stage screening helps to identify candidates with favorable drug-like properties and flag potential liabilities, such as poor oral bioavailability or potential for adverse effects, long before they enter preclinical testing.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against computational models of biological targets to identify potential hits for further investigation.

These computational approaches, when used in a synergistic feedback loop with chemical synthesis and biological testing, can significantly streamline the development of new therapeutic agents based on this versatile scaffold. nih.govresearchgate.net

Table 2: Computational Approaches for the Study of Benzimidazole Derivatives
Computational MethodApplicationPredicted Parameters
Molecular DockingPredicting binding orientation and affinity of a ligand to a target protein. nih.govBinding energy, protein-ligand interactions (e.g., hydrogen bonds).
Molecular Dynamics (MD) SimulationSimulating the movement of atoms and molecules to assess complex stability. rsc.orgConformational changes, binding free energy, interaction stability.
QSARRelating chemical structure to biological activity.Predicted IC50/EC50 values, biological activity classification.
ADMET PredictionIn silico assessment of pharmacokinetic and toxicity profiles. mdpi.comGastrointestinal absorption, blood-brain barrier penetration, metabolic pathways.

Exploration of New Biological Targets and Therapeutic Applications

While some derivatives of this compound are associated with antihistaminic activity, the broader benzimidazole class is known for an extensive range of pharmacological effects, suggesting that this specific scaffold is ripe for exploration against new biological targets. eurekaselect.com Future research should aim to screen this compound and its novel derivatives against diverse target classes to uncover new therapeutic potential.

Promising areas for investigation include:

Oncology: Benzimidazole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression, such as tyrosine kinases (e.g., EGFR, VEGFR-2), tubulin, and MDM2. mdpi.comnih.govrug.nl Screening libraries of this compound derivatives against panels of cancer cell lines and specific oncogenic targets could identify new candidates for cancer therapy. mdpi.com

Infectious Diseases: The benzimidazole core is present in several antifungal and anthelmintic drugs. mdpi.com New derivatives could be evaluated for activity against resistant strains of fungi, bacteria, and viruses, potentially targeting enzymes like lanosterol (B1674476) 14α-demethylase in fungi or viral polymerases. rsc.org

Neurodegenerative and Inflammatory Disorders: Benzimidazoles have been investigated as phosphodiesterase inhibitors and kinase inhibitors, targets relevant to inflammation and neurological diseases. researchgate.net Exploring the effects of this compound derivatives on targets like lymphocyte-specific kinase (Lck) or cyclooxygenase (COX) could open new avenues for treating autoimmune diseases and neuroinflammation. researchgate.net

Metabolic Diseases: Recent studies have shown that certain benzimidazole derivatives can act as imidazoline (B1206853) receptor agonists, suggesting potential applications in the treatment of diabetes. nih.gov This represents a novel therapeutic area for this class of compounds.

Table 3: Potential Biological Targets and Therapeutic Applications
Therapeutic AreaPotential Biological Target ClassExample Targets
OncologyKinases, Cell Cycle ProteinsVEGFR-2, EGFR, MDM2, Pin1, Tubulin. nih.govmdpi.com
Infectious DiseasesFungal/Bacterial/Viral EnzymesLanosterol 14α-demethylase, DNA gyrase. rsc.org
InflammationKinases, Pro-inflammatory EnzymesCOX, Lck (lymphocyte-specific kinase). researchgate.net
Metabolic DisordersReceptorsImidazoline receptors. nih.gov

Applications in Chemical Biology and Mechanistic Probe Development

Beyond direct therapeutic applications, derivatives of this compound can be developed into valuable tools for chemical biology. By functionalizing the core scaffold, researchers can create molecular probes to investigate biological pathways and validate new drug targets.

Future directions in this area include:

Fluorescent Probes: Attaching a fluorescent dye to a potent and selective this compound derivative would allow for visualization of its target protein within cells. This can be used to study protein localization, trafficking, and engagement in a cellular context.

Biotinylated or Affinity-Based Probes: Incorporating a biotin (B1667282) tag or another affinity handle would enable the isolation of the target protein from cell lysates. This "pull-down" technique is a powerful method for identifying the specific molecular target of a bioactive compound (target deconvolution).

Photoaffinity Probes: Introducing a photoreactive group onto the molecule would allow for the formation of a permanent, covalent bond with its target protein upon exposure to UV light. This technique is invaluable for irreversibly labeling a target and identifying its precise binding site.

The development of such probes derived from the this compound scaffold would not only advance our understanding of their own mechanism of action but also provide powerful tools for the broader biomedical research community to explore complex biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.